molecular formula C18H15F3N2O5S B2524166 2-((4-(4-(Trifluoromethoxy)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448047-35-5

2-((4-(4-(Trifluoromethoxy)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2524166
CAS No.: 1448047-35-5
M. Wt: 428.38
InChI Key: JFLDMPJJDKVFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(4-(Trifluoromethoxy)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is a complex organic compound characterized by the presence of a trifluoromethoxy group, a phenylsulfonamido group, and a but-2-yn-1-yl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-(Trifluoromethoxy)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(trifluoromethoxy)aniline with 1,4-di(2′-thienyl)-1,4-butadione in the presence of p-toluenesulfonic acid under reflux conditions . The resulting product is then purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-(4-(Trifluoromethoxy)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The trifluoromethoxy and phenylsulfonamido groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a variety of functionalized benzamides.

Mechanism of Action

The mechanism of action of 2-((4-(4-(Trifluoromethoxy)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its ability to penetrate biological membranes, while the phenylsulfonamido group can interact with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with bacterial cell wall synthesis or enzyme function .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethoxybenzamides: These compounds share the trifluoromethoxy group and have similar applications in medicinal chemistry.

    Phenylsulfonamides: Compounds with the phenylsulfonamido group are known for their biological activity and are used in various therapeutic applications.

    But-2-yn-1-yl Derivatives: These compounds are used in organic synthesis and material science due to their unique reactivity.

Uniqueness

2-((4-(4-(Trifluoromethoxy)phenylsulfonamido)but-2-yn-1-yl)oxy)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-[[4-(trifluoromethoxy)phenyl]sulfonylamino]but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O5S/c19-18(20,21)28-13-7-9-14(10-8-13)29(25,26)23-11-3-4-12-27-16-6-2-1-5-15(16)17(22)24/h1-2,5-10,23H,11-12H2,(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLDMPJJDKVFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.